molecular formula C76H152O39 B8006584 m-PEG37-acid

m-PEG37-acid

Cat. No. B8006584
M. Wt: 1690.0 g/mol
InChI Key: RWUISXIJAOBWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG37-acid is a PEG-based PROTAC linker . It contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of this compound is 1690.00, and its formula is C76H152O39 . The reactive end of the molecule terminates in a propionic acid group .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is crucial in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color .

Mechanism of Action

M-PEG37-acid acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to selectively degrade target proteins via the intracellular ubiquitin-proteasome system .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUISXIJAOBWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H152O39
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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